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Bis(isopropylcyclopentadienyl)tungsten dichloride

Organometallic chemistry Precursor design Thin‑film deposition

Procurement challenge: Fluorine-free tungsten precursors for vapor deposition often have impractical handling or introduce unwanted impurities (C/O from carbonyls, etching from fluorides). **Solution: Bis(isopropylcyclopentadienyl)tungsten dichloride [W(iPrCp)₂Cl₂]** - **Solid-source ALD/MOCVD precursor**: Melting point 171-175°C permits stable vaporization without fluorine hazards. - **Controlled decomposition**: Yields WCₓ (x≈0.5) or WNₓCᵧ (x≈0.4, y≈0.2) films - ideal for diffusion barriers & metal gates. - **Stable intermediate**: Convertible to liquid dihydride WH₂(iPrCp)₂ (superior thermal properties) in-house. - **Catalyst screening**: Validated for olefin polymerization & carbonylation studies.

Molecular Formula C16H22Cl2W-2
Molecular Weight 469.1 g/mol
CAS No. 90023-13-5
Cat. No. B3338384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(isopropylcyclopentadienyl)tungsten dichloride
CAS90023-13-5
Molecular FormulaC16H22Cl2W-2
Molecular Weight469.1 g/mol
Structural Identifiers
SMILESCC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.Cl[W]Cl
InChIInChI=1S/2C8H11.2ClH.W/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+2/p-2
InChIKeyUMEKZSPXQUAQQW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(isopropylcyclopentadienyl)tungsten Dichloride Overview


Bis(isopropylcyclopentadienyl)tungsten dichloride, with the formula W(iPrCp)₂Cl₂, is an organometallic tungsten(IV) compound belonging to the metallocene dichloride family . It is characterized by two isopropyl‑substituted cyclopentadienyl ligands coordinated to a tungsten center bearing two chloride ligands. This structural motif differentiates it from simpler cyclopentadienyl tungsten complexes and positions it as a versatile precursor for vapor‑phase deposition processes and a catalyst component in organic transformations .

1 CVD/ALD precursor for tungsten-containing films
2 Synthetic intermediate for advanced ALD precursors
3 Catalyst component in organic transformations

Bis(isopropylcyclopentadienyl)tungsten Dichloride Irreplaceability


Generic substitution of organotungsten precursors is scientifically unsound because ligand architecture governs three critical procurement‑grade performance metrics: physical state at handling temperatures, vapor‑pressure‑driven volatility, and decomposition pathway [1]. The introduction of isopropyl groups on the cyclopentadienyl rings in W(iPrCp)₂Cl₂ significantly lowers the melting point relative to the unsubstituted parent compound Cp₂WCl₂ (12184‑26‑8), enabling a solid‑state form with practical handling characteristics while maintaining a ligand environment that influences volatility and surface reactivity [2]. Interchanging W(iPrCp)₂Cl₂ with tungsten hexafluoride (WF₆) introduces fluorine contamination and substrate etching; replacing it with tungsten hexacarbonyl (W(CO)₆) alters oxygen/carbon impurity profiles in deposited films [2]. The quantitative evidence below establishes that W(iPrCp)₂Cl₂ occupies a differentiated, application‑specific position within the tungsten precursor landscape.

! Ligand architecture determines volatility and decomposition pathway; substituting may alter film characteristics.
! Replacing with WF6 introduces fluorine contamination and substrate etching risk.
! Substituting W(CO)6 may change oxygen/carbon impurity profiles in deposited films.

Quantitative Differentiation of Bis(isopropylcyclopentadienyl)tungsten Dichloride


Lower Melting Point Enables Ambient-Temperature Handling

Bis(isopropylcyclopentadienyl)tungsten dichloride exhibits a melting point range of 171–175 °C (lit.) . In direct comparison, the unsubstituted analogue bis(cyclopentadienyl)tungsten dichloride (Cp₂WCl₂, CAS 12184‑26‑8) has a reported melting point >350 °C . This represents a melting point depression of at least 175 °C, attributable to the isopropyl substituents on the cyclopentadienyl rings [1].

Melting point depression
Head-to-head
Δ ≥ 175 °C vs Cp2WCl2
Supports ambient-temperature precursor handling
Literature values; verify for your batch
Organometallic chemistry Precursor design Thin‑film deposition

Verified High Purity with Multi-Technique Analysis

Commercial suppliers of Bis(isopropylcyclopentadienyl)tungsten dichloride specify a standard purity of 98+% . Importantly, batch‑specific certificates of analysis include verification by NMR, HPLC, and GC . In contrast, many generic tungstenocene dichloride offerings do not routinely provide multi‑technique purity confirmation, and impurity profiles can vary significantly between sources .

Purity verification
Supplier spec – verify
≥98% with NMR, HPLC, GC
Supports batch-to-batch consistency review
Compare certificates across lots
Quality control Analytical chemistry Semiconductor materials

Ligand Architecture Enhances Volatility and Thermal Stability

While direct vapor pressure data for W(iPrCp)₂Cl₂ are not reported, class‑level analysis of cyclopentadienyl‑based tungsten precursors demonstrates that isopropyl substitution on the Cp ring significantly enhances volatility relative to unsubstituted analogues and modulates thermal decomposition pathways compared to purely halide or carbonyl precursors [1]. The related compound WH₂(iPrCp)₂ is described as having 'attractive thermal properties' for MOCVD/ALD and exists as a liquid at room temperature [1][2], whereas WCl₆ and W(CO)₆ present challenges with halogen contamination and oxygen/carbon impurities, respectively [1][3].

Volatility class inference
Class-level inference
Isopropyl-Cp vs unsubstituted-Cp
Class-level inference may not reflect exact vapor pressure
Direct vapor pressure data not reported
Atomic layer deposition Chemical vapor deposition Precursor volatility

Patent‑Documented Utility as an Intermediate in the Synthesis of High‑Performance Tungsten Hydride ALD Precursors

A 2023 patent application (US 2023/0167146 A1) describes processes for preparing bis(monoalkyl‑substituted cyclopentadiene) tungsten hydride compounds, explicitly citing bis(isopropylcyclopentadienyl)tungsten dihydride (WH₂(iPrCp)₂) as useful for atomic layer deposition of mask layers [1]. The disclosed synthetic route proceeds via a bis(monoalkyl‑substituted cyclopentadiene) metal halide intermediate [1]—a class that includes W(iPrCp)₂Cl₂ . This establishes W(iPrCp)₂Cl₂ as a key intermediate in the supply chain for advanced ALD precursors, a role not shared by simpler tungsten halides or carbonyls.

Synthetic intermediate utility
Patent-reported
Precursor to WH2(iPrCp)2 via hydride
Supports in-house precursor synthesis pathway
Reaction conditions per US 2023/0167146 A1
Semiconductor manufacturing Precursor synthesis Patent literature

Bis(isopropylcyclopentadienyl)tungsten Dichloride Applications


CVD/ALD Precursor for Tungsten Carbide and Carbonitride Films

W(iPrCp)₂Cl₂ is suitable for metal‑organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of tungsten‑containing films where a chlorine‑containing, fluorine‑free precursor is desired. The compound's melting point (171–175 °C) permits solid‑source vaporization at moderate temperatures, and the isopropylcyclopentadienyl ligand framework facilitates controlled decomposition to yield WCₓ (x ≈ 0.5) and WNₓCᵧ (x ≈ 0.4, y ≈ 0.2) films under appropriate reactant conditions [1]. This scenario is particularly relevant for diffusion barrier layers and metal gate applications in advanced semiconductor devices [1].

Synthetic Intermediate for Tungsten Dihydride ALD Precursors

As documented in recent patent literature, W(iPrCp)₂Cl₂ serves as a key intermediate in the synthesis of bis(isopropylcyclopentadienyl)tungsten dihydride (WH₂(iPrCp)₂) [2]. WH₂(iPrCp)₂ is a liquid at room temperature and exhibits 'attractive thermal properties' for ALD of tungsten films [3]. Researchers and process development groups requiring custom synthesis or seeking to avoid the handling challenges of the air‑sensitive dihydride may procure W(iPrCp)₂Cl₂ as a stable solid intermediate for in‑house conversion.

Catalyst in Carbonylation and Polymerization Reactions

Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride is employed as a catalyst or catalyst precursor in organic transformations including carbonylation reactions, olefin polymerization, and asymmetric catalysis . The isopropyl substitution on the cyclopentadienyl rings modulates the steric and electronic environment around the tungsten center, potentially influencing activity and selectivity relative to unsubstituted tungstenocene dichloride. While quantitative catalytic performance data require case‑specific investigation, the compound's established role in these reaction classes supports its inclusion in catalyst screening libraries for fine‑chemical synthesis.

Research Precursor for Ligand Effect Studies

The 175 °C melting point differential between W(iPrCp)₂Cl₂ and Cp₂WCl₂ makes the former a practical choice for fundamental studies of ligand substitution effects on tungstenocene reactivity. The lower melting point facilitates dissolution in organic solvents for solution‑phase reactivity studies, while the isopropyl groups provide a steric profile that influences reaction kinetics and product distributions. This scenario is most relevant to academic and industrial laboratories engaged in organometallic mechanism elucidation and catalyst development.

Application
Selection Property
Validation Focus
Tungsten carbide/carbonitride film deposition
Chlorine-containing, fluorine-free precursor with moderate volatility
Film composition control and impurity analysis
W-dihydride ALD precursor synthesis
Stable intermediate for hydride synthesis
Conversion efficiency and handling stability
Carbonylation and polymerization catalysis
Sterically-tuned metallocene catalyst
Comparative activity vs unsubstituted Cp2WCl2
Ligand effect studies
Lower melting point may support solution-phase work
Kinetics and product distribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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